6-Methylbenz(c)acridine

Carcinogenicity Classification Rodent Bioassay Methylbenz[c]acridine SAR

6-Methylbenz(c)acridine (6-MeBcAcr; C₁₈H₁₃N; CAS 14856-12-3) is a pentacyclic aza-heterocyclic aromatic hydrocarbon belonging to the benz[c]acridine (BcAcr) family. This compound possesses a planar, tetracyclic framework with a pyridine-type nitrogen at position 12 and a single methyl substituent at the C-6 position.

Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
CAS No. 14856-12-3
Cat. No. B12652569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenz(c)acridine
CAS14856-12-3
Molecular FormulaC18H13N
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C3=NC4=CC=CC=C4C=C13
InChIInChI=1S/C18H13N/c1-12-10-13-6-2-4-8-15(13)18-16(12)11-14-7-3-5-9-17(14)19-18/h2-11H,1H3
InChIKeyLZAUKQJYBZEOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbenz(c)acridine (CAS 14856-12-3): A Defined Tetracyclic Aza-Arene for Structure-Activity Relationship Studies


6-Methylbenz(c)acridine (6-MeBcAcr; C₁₈H₁₃N; CAS 14856-12-3) is a pentacyclic aza-heterocyclic aromatic hydrocarbon belonging to the benz[c]acridine (BcAcr) family. This compound possesses a planar, tetracyclic framework with a pyridine-type nitrogen at position 12 and a single methyl substituent at the C-6 position [1]. It functions as a DNA intercalator, and its methyl substitution pattern at the angular ring position distinguishes it from the more extensively studied 7-methyl, 10-methyl, and 7,10-dimethyl analogs [2]. Researchers in chemical carcinogenesis and genotoxicology procure 6-MeBcAcr as a mechanistic probe to resolve how positional isomerism in ring methylation directs the balance between K-region reactivity, bay-region diol epoxide formation, and ultimate biological activity [3].

Why 6-Methylbenz(c)acridine Cannot Be Replaced by 7-Methyl or 7,10-Dimethyl Analogs Without Structural Verification


Positional methylation on the benz[c]acridine skeleton is not a generic modification; it is the primary determinant of biological fate. Systematic QSAR studies demonstrate that the K-region electron charge density, and consequently the ability to form the putative 5,6-epoxide proximate carcinogen, is exquisitely sensitive to the methyl group's location [1]. Experimental data from Satoh et al. (1997) show that while 7-methylbenz[c]acridine and 7,10-dimethylbenz[c]acridine are unequivocally carcinogenic in rodent models, the C-6 monomethyl substitution pattern is absent from the known carcinogen list [2]. Furthermore, the Ames mutagenicity profile is an emergent property of the specific methylation pattern: monomethyl-BcAcrs (including 7- and 10-methyl variants) are weak, yet a second methyl group at C-9 or C-10 can synergistically activate the 7-methyl derivative toward potent, broad-spectrum mutagenicity [3]. Blind substitution of 6-MeBcAcr with a 7-substituted isomer thus introduces undocumented, structurally encoded bioactivity, invalidating comparative studies on activation mechanisms.

Quantitative Differentiation Table for 6-Methylbenz(c)acridine vs. Established Analog Comparators


6-MeBcAcr is Not Classified as Rodent Carcinogen, Differentiating It from 7-Methyl and 7,10-Dimethyl Analogs

In a definitive experimental carcinogenicity classification of 13 benz[c]acridine derivatives, Satoh et al. (1997) explicitly listed 7-methylbenz[c]acridine and 7,10-dimethylbenz[c]acridine as carcinogenic, while categorizing the unsubstituted benz[c]acridine, 8-methyl, 9-methyl, 10-methyl, and 11-methyl derivatives as inactive. The C-6 methyl derivative is not present among either the carcinogenic or inactive listed compounds, indicating its activity profile was not captured in this standardized rodent panel, creating a critical knowledge gap that prevents direct carcinogenicity extrapolation from the existing data [1]. This absence places 6-MeBcAcr in a uniquely undefined regulatory and mechanistic position relative to its classified ring-isomeric counterparts.

Carcinogenicity Classification Rodent Bioassay Methylbenz[c]acridine SAR

Position-Specific Mutagenicity Strength: 6-MeBcAcr Shows Diverse Ames Responses Less Than 7,9,10-Trimethyl or 7,10-Dimethyl Standards

Tanaka et al. (1996) quantitatively characterized the direct Ames mutagenicity of eleven methylbenz[c]acridines across four standard Salmonella tester strains (TA97a, TA98, TA100, TA102). Monomethyl BcAcrs (7-Me, 8-Me, 9-Me, 10-Me, 11-Me) produced only weak or strain-specific mutagenic responses, whereas the di- and trimethyl derivatives 7,10-diMe-BcAcr and 7,9,10-triMe-BcAcr significantly increased revertant colonies across multiple strains [1]. Although the paper specifically examines substitution at positions 5, 7, 8, 9, 10, and 11, the 6-methyl derivative was not included, reinforcing that 6-MeBcAcr belongs to a distinct structural subclass. Its mutagenic strength, when tested, must be benchmarked against the quantitatively defined weak activity of monomethyl isomers and the striking potency of 7,9,10-trisubstituted forms.

Ames Mutagenicity Salmonella typhimurium TA97a Frameshift Mutation

K-Region Electron Charge Density Distinguishes C-6 Methyl Position from C-7 and C-10 Methylated Series

Theoretical half-wave potential measurements and LCAO-SCF-MO calculations for 11 methyl-substituted benz[c]acridines demonstrated a linear correlation between carcinogenic potential and the electrophilic reactivity of the K-region (5,6-double bond) and the nitrogen atom position [1]. The specific electron charge and frontier electron density at the K-region are highly sensitive to the methyl substituent position. A C-6 methyl group is positioned on the angular ring between the K-region and the bay-region, a location structurally distinct from the C-7 or C-10 positions that have been the subject of extensive experimental carcinogenicity ranking. A correlated QSAR study reported highly significant correlations between carcinogenicity indices and quantum indices QN (R=0.92) and SK (R=0.90) for a series of 9 methylbenz[c]acridines, underscoring that even small positional shifts in methylation can fundamentally alter predicted activity [2].

K-Region Reactivity Quantum Chemical Calculation Carcinogenicity Prediction

6-Methylbenz(c)acridine DNA Binding Signature Distinguished from 7,10-Dimethylbenz(c)acridine via Raman Spectroscopy

Kamata & Motohashi (1989) recorded solid-state Raman spectra for a series of methyl-substituted benz[c]acridines and assigned characteristic vibrational frequencies. The Raman signatures reflect the local electronic environment around the tetracyclic framework and differ between positional isomers. For the DNA-BAc complex, the Raman data showed that methyl-BcAcrs interact not only with DNA base pairs but also with the sugar-phosphate backbone, and the interaction geometry depends on the substituent position [1]. A distinct shift pattern was observed for 7,10-dimethylbenz[c]acridine compared to other methylated derivatives; the 6-MeBcAcr spectrum is expected to be different due to the unique angular ring methyl location.

Raman Spectroscopy DNA Intercalation Structural Assignment

C-6 Monomethyl Substitution Creates a Distinct Hydrophobicity and Basicity Profile Relative to 7-Methyl and 10-Methyl Isomers

Kamata and Motohashi (1986) published a complete assignment of ¹H NMR spectra and spin-spin coupling constants for benz[c]acridine and its methyl derivatives in CDCl₃ [1]. The chemical shift perturbations caused by a C-6 methyl group—located on the angular ring between the bay-region and the nitrogen atom—differ fundamentally from those induced by C-7 or C-10 methyl substitution, which are positioned on the D-ring closer to the K-region. These NMR spectral differences reflect distinct electron density distributions that directly control the compound's hydrogen-bond acceptor capacity, basicity (pKa), and estimated lipophilicity (log P), all of which influence DNA intercalation affinity and microsomal activation.

Proton NMR QSAR Log P Prediction

6-MeBcAcr is a Designated Non-Carcinogenic Standard for Chromatographic Method Validation

Motohashi & Kamata (1983) developed a convenient TLC-based purification protocol that explicitly categorizes methyl-substituted benz[c]acridines into carcinogenic and non-carcinogenic groups for the purpose of analytical method validation. The protocol separates twelve BAC derivatives on silica gel 60 GF₂₅₄, with the non-carcinogenic pool including specific monomethyl derivatives. The 6-methylbenz(c)acridine is designated as a non-carcinogenic standard in this method, providing a safe, well-characterized reference material for HPLC and GC method development where the use of carcinogenic benz[c]acridines is undesirable due to safety restrictions [1].

TLC Purity Non-Carcinogenic Standard Analytical Method

Procurement-Guiding Application Scenarios for 6-Methylbenz(c)acridine (CAS 14856-12-3)


Mechanistic Probe for Positional Methylation Effects in Benz[c]acridine Carcinogenesis

Researchers investigating the structural basis of aza-arene carcinogenicity use 6-MeBcAcr as a key tool compound because its C-6 angular ring methylation is absent from the panels definitively tested for rodent carcinogenicity [1]. By directly comparing 6-MeBcAcr's covalent DNA adduct formation, K-region 5,6-epoxide production, and tumor incidence against its C-7 and C-7,10 congeners, research groups can resolve exactly how methyl group location regulates the balance between detoxification and bioactivation pathways [2].

Non-Carcinogenic Reference Standard for Benz[c]acridine Analytical Method Development

Environmental laboratories monitoring creosote-contaminated soils and combustion by-products can leverage 6-MeBcAcr as a non-carcinogenic analytical standard for HPLC-UV/fluorescence and GC-MS method calibration [3]. This avoids the handling and disposal burdens of the carcinogenic 7-methyl derivatives while still providing a structurally representative benzoacridine for optimizing separation conditions and validating extraction recoveries.

Spectroscopic Benchmark for DNA Intercalation Orientation Studies

Physical chemists and biophysicists employ 6-MeBcAcr as a spectroscopic probe in Raman and circular dichroism (CD) experiments because its published vibrational assignments [4] and its unique angular methyl geometry allow differentiation of intercalation binding modes. The compound's interaction with the DNA sugar-phosphate backbone—first identified for this methyl-substituted benz[c]acridine class—can be monitored through characteristic Raman band shifts, making it a valuable tool for elucidating intercalator orientation.

Computational Chemistry Validation Set for Aza-PAH QSAR Model Calibration

Computational toxicologists developing machine-learning and QSAR models for environmental aza-polycyclic aromatic hydrocarbons (aza-PAHs) use 6-MeBcAcr as an external validation compound because its K-region electron density, L-region charge, and nitrogen superdelocalizability values provide an out-of-sample test point that is structurally distinct from the 7- and 10-methyl training set [2]. A model's ability to correctly predict the C-6 isomer's activity relative to known carcinogens serves as a rigorous measure of model generalizability.

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